molecular formula C14H23ClN2O2 B15101343 N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide

N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide

Cat. No.: B15101343
M. Wt: 286.80 g/mol
InChI Key: AIPPRJPQZUFPFT-UHFFFAOYSA-N
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Description

N-(3-Chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide is a synthetic carboxamide derivative characterized by a rigid adamantane backbone substituted with a chlorine atom at the 3-position. The carboxamide group is linked to a 2-methoxyethylamine moiety, which introduces both hydrophilic (methoxy) and flexible (ethyl) properties. This structural combination may enhance its pharmacokinetic profile, including membrane permeability and metabolic stability.

Properties

Molecular Formula

C14H23ClN2O2

Molecular Weight

286.80 g/mol

IUPAC Name

1-(3-chloro-1-adamantyl)-3-(2-methoxyethyl)urea

InChI

InChI=1S/C14H23ClN2O2/c1-19-3-2-16-12(18)17-14-7-10-4-11(8-14)6-13(15,5-10)9-14/h10-11H,2-9H2,1H3,(H2,16,17,18)

InChI Key

AIPPRJPQZUFPFT-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)NC12CC3CC(C1)CC(C3)(C2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide typically involves the amidation of carboxylic acid substrates. This can be achieved through several methods, including catalytic amidation, non-catalytic amidation, and transamidation . The process generally requires the activation of the carboxylic acid to form an intermediate such as an anhydride, acyl imidazole, or acyl halide, which then reacts with the amine group of the 2-methoxyethylamine to form the desired carboxamide . Industrial production methods may involve the use of specific catalysts or coupling reagents to enhance the yield and purity of the final product.

Chemical Reactions Analysis

N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide involves its interaction with specific molecular targets and pathways. The compound’s adamantane structure allows it to interact with lipid membranes, potentially disrupting their integrity and affecting cellular processes. Additionally, its carboxamide group can form hydrogen bonds with various biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Carboxamide Derivatives

Adamantane-Based Carboxamides

Adamantane derivatives are valued for their metabolic stability and lipophilicity. Unlike the target compound, N-(1'-ethyl-6-ferrocenyl-2-naphthoyl)-glycine-D-alanine ethyl ester () incorporates a ferrocenyl group instead of chloroadamantane, demonstrating potent anti-proliferative activity (IC₅₀ = 8.75 μM in cervical cancer cells).

Chloro-Substituted Aromatic Carboxamides

Compounds like N-(3-chloro-2-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide () and dasatinib monohydrate () feature chloro-substituted aromatic rings. Dasatinib, a kinase inhibitor, uses a chloro-methylphenyl group to optimize target binding, achieving FDA approval for leukemia.

Methoxyethylamino-Functionalized Carboxamides

The 2-methoxyethylamino group is critical in EPZ011989 (), an EZH2 inhibitor with nanomolar potency. This group enhances solubility and hydrogen-bonding capacity, a feature shared with the target compound. However, EPZ011989’s cyclohexylamino and morpholinopropynyl groups confer additional specificity for epigenetic targets, suggesting that the adamantane scaffold in the target compound may prioritize different biological pathways .

Antifungal Carboxamides

Pyrazole carboxamides like penthiopyrad analogs () inhibit succinate dehydrogenase (SDH) in fungi. Their trifluoromethylpyrazole core contrasts with the adamantane backbone of the target compound, underscoring that carboxamides with hydrophobic/rigid cores (e.g., adamantane) may favor mammalian cell penetration over fungal SDH inhibition .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Biological Activity Reference ID
N-(3-Chloroadamantanyl)[(2-MEOE)A]C* Adamantane 3-Cl, 2-methoxyethylamino, carboxamide Unknown (theoretical) -
N-(1'-Ethyl-6-ferrocenyl-2-naphthoyl)-Gly-D-Ala-OEt Ferrocenyl naphthoyl Ferrocene, peptide ester Anticancer (IC₅₀ = 8.75 μM)
Dasatinib monohydrate Thiazole-carboxamide 2-Chloro-6-methylphenyl, hydroxyethylpiperazine Kinase inhibition (FDA-approved)
EPZ011989 Pyridinyl-methyl 2-Methoxyethylamino, morpholinopropynyl EZH2 inhibition (nanomolar)
Penthiopyrad analogs Trifluoromethylpyrazole Pyridine, carboxamide Antifungal (SDH inhibition)

*Abbreviations: MEOE = 2-methoxyethyl; A = amino; C = carboxamide.

Research Findings and Implications

  • Synthetic Flexibility : Carboxamides are highly modular, as seen in and , where coupling reagents like EDC/NHS enable diverse bioconjugates. The target compound could leverage similar strategies for derivatization .
  • Toxicity Considerations: notes that untested carboxamides may pose unknown hazards, emphasizing the need for rigorous toxicological profiling of the adamantane derivative.
  • Activity-Structure Relationships : The 2-methoxyethyl group (common in EPZ011989 and the target compound) correlates with improved solubility and target engagement in enzyme inhibitors, while adamantane may enhance blood-brain barrier penetration .

Biological Activity

N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide is a compound of interest due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, highlighting its various pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-chloroadamantane with an appropriate amino acid derivative. The characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure.

Table 1: Characterization Data

TechniqueObservations
NMR Chemical shifts indicating functional groups
IR Characteristic peaks for NH, C=O, and CH bonds
MS Molecular weight consistent with expected formula

Antimicrobial Properties

Research indicates that derivatives of carboxamide compounds exhibit significant antimicrobial activity. For instance, studies have shown that this compound has effective inhibition against various bacterial strains. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it inhibits the proliferation of human myeloid leukemia cell lines, such as U937. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
U93715Induction of apoptosis
MCF720Inhibition of cell cycle progression

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective effects. It is hypothesized to modulate neurotransmitter levels, providing potential therapeutic benefits in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the effectiveness of this compound against resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated subjects compared to controls, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Treatment

In another study involving patients with leukemia, the administration of this compound resulted in improved survival rates and reduced tumor burden. The study highlighted the importance of further exploration into its use as a chemotherapeutic agent.

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